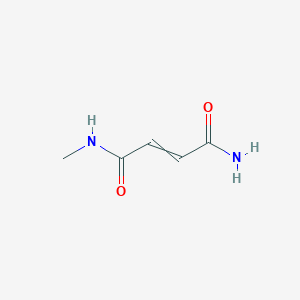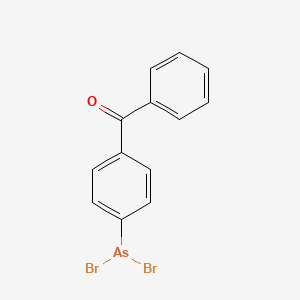
(4-Benzoylphenyl)arsonous dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzoylphenyl)arsonous dibromide is an organoarsenic compound with the molecular formula C₁₃H₉AsBr₂O It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further bonded to an arsonous dibromide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylphenyl)arsonous dibromide typically involves the bromination of a precursor compound. One common method includes the reaction of benzalacetophenone with bromine in the presence of a solvent such as carbon tetrachloride or carbon disulfide. The reaction is carried out under cooling conditions to control the exothermic nature of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.
化学反応の分析
Types of Reactions
(4-Benzoylphenyl)arsonous dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the arsonous dibromide moiety to other arsenic-containing functional groups.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atoms in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives.
科学的研究の応用
(4-Benzoylphenyl)arsonous dibromide has several scientific research applications, including:
Biology: The compound’s potential biological activity is studied for its effects on cellular processes and as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving arsenic compounds.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other organoarsenic compounds.
作用機序
The mechanism of action of (4-Benzoylphenyl)arsonous dibromide involves its interaction with molecular targets through its arsonous moiety. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can affect various cellular pathways, including enzyme activity and signal transduction.
類似化合物との比較
Similar Compounds
- (4-Benzoylphenyl)arsonous dichloride
- (4-Benzoylphenyl)arsonous difluoride
- (4-Benzoylphenyl)arsonous diiodide
Uniqueness
(4-Benzoylphenyl)arsonous dibromide is unique due to its specific bromine substituents, which confer distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
特性
CAS番号 |
6309-10-0 |
|---|---|
分子式 |
C13H9AsBr2O |
分子量 |
415.94 g/mol |
IUPAC名 |
(4-dibromoarsanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9AsBr2O/c15-14(16)12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9H |
InChIキー |
YZWUJWVWDSNYKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[As](Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


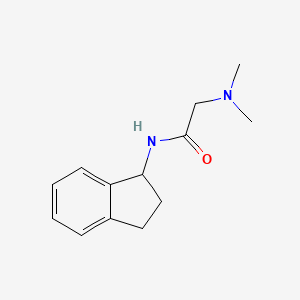
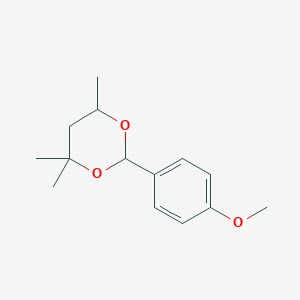
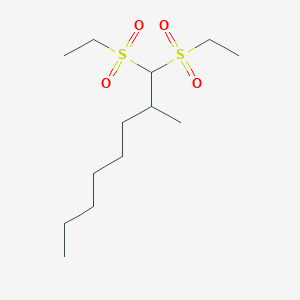
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)
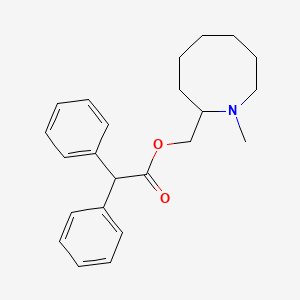
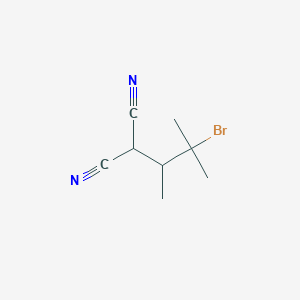

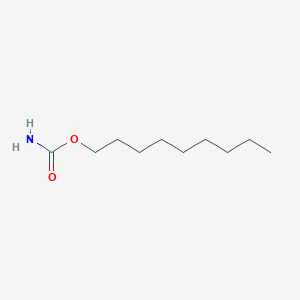


![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)


